5-Imino-4-methyl-1,3,4-thiadiazole-2-sulfonamide
CAS No.: 86029-46-1
Cat. No.: VC17581044
Molecular Formula: C3H6N4O2S2
Molecular Weight: 194.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 86029-46-1 |
|---|---|
| Molecular Formula | C3H6N4O2S2 |
| Molecular Weight | 194.2 g/mol |
| IUPAC Name | 5-imino-4-methyl-1,3,4-thiadiazole-2-sulfonamide |
| Standard InChI | InChI=1S/C3H6N4O2S2/c1-7-2(4)10-3(6-7)11(5,8)9/h4H,1H3,(H2,5,8,9) |
| Standard InChI Key | BWSMJWLWXNCHHP-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=N)SC(=N1)S(=O)(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,3,4-thiadiazole core, a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom. The sulfonamide group (-SO2NH2) at position 2 and the imino (-NH) and methyl (-CH3) groups at positions 5 and 4, respectively, contribute to its polarity and potential for hydrogen bonding. The IUPAC name, 5-imino-4-methyl-1,3,4-thiadiazole-2-sulfonamide, reflects this substitution pattern .
Physicochemical Characteristics
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 194.2 g/mol | |
| LogP (Partition Coefficient) | -1.39 | |
| SMILES | Cn1nc(S(N)(=O)=O)sc1=N | |
| InChIKey | BWSMJWLWXNCHHP-UHFFFAOYSA-N |
The low LogP value indicates high hydrophilicity, suggesting limited membrane permeability but potential solubility in aqueous environments .
Synthesis and Characterization
Synthetic Pathways
While no direct synthesis protocol for 5-imino-4-methyl-1,3,4-thiadiazole-2-sulfonamide is documented, analogous thiadiazole sulfonamides are typically synthesized via cyclocondensation reactions. For example, 5-amino-1,3,4-thiadiazole-2-sulfonamide is produced by refluxing acetazolamide with hydrochloric acid in ethanol :
Representative Reaction:
This suggests that similar acid-catalyzed deprotection or rearrangement strategies could yield the target compound.
Analytical Characterization
Structural confirmation relies on spectroscopic methods:
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NMR Spectroscopy: ¹H and ¹³C NMR spectra resolve proton environments and carbon frameworks, with characteristic shifts for sulfonamide (-SO2NH2) and imino (-NH) groups .
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 194.235 .
Research Gaps and Future Directions
Unexplored Therapeutic Avenues
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Neuropharmacology: Thiadiazoles modulate GABA receptors, suggesting potential anxiolytic or anticonvulsant applications .
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Antiviral Activity: Pending studies on inhibition of viral proteases or polymerases.
Synthetic Optimization
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